Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate
Description
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (CAS 68305-85-1), also referred to as Bes(4-Cl)-DL-Leu-OMe, is a sulfonamide-functionalized branched-chain ester. Its structure features:
- A 4-chlorophenylsulfonyl group attached to the amino moiety at the second carbon.
- A 4-methylpentanoate backbone with a methyl ester terminal group.
- A branched alkyl chain (4-methyl substituent), influencing steric and hydrophobic properties.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-9(2)8-12(13(16)19-3)15-20(17,18)11-6-4-10(14)5-7-11/h4-7,9,12,15H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVWJIOIQKOUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377528 | |
| Record name | Methyl N-(4-chlorobenzene-1-sulfonyl)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68305-85-1 | |
| Record name | Methyl N-(4-chlorobenzene-1-sulfonyl)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 2-amino-4-methylpentanoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a cleanroom environment to prevent contamination and ensure the safety of the workers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate serves as a crucial reagent in organic synthesis. It acts as a building block for more complex molecules, enabling chemists to construct various derivatives through oxidation, reduction, and substitution reactions.
Biological Studies
This compound is extensively studied for its potential biological activity:
- Enzyme Inhibition : Its sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. This property is significant in drug development, particularly for targeting specific enzymes involved in disease processes.
- Cellular Pathways : Research indicates that it may interact with cellular pathways, affecting processes such as cell signaling and metabolism.
Medicinal Chemistry
The compound is explored for therapeutic applications, including:
- Anti-bacterial and Anti-fungal Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
- Drug Development : Its unique structure allows for modifications that can enhance pharmacological properties, making it a valuable precursor in medicinal chemistry.
Case Studies
Case Study 1: Enzyme Inhibition
A study examined the inhibitory effects of this compound on MurB enzymes critical for bacterial cell wall synthesis. The results demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibacterial agents targeting resistant strains .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives of this compound were tested against various human pathogenic bacteria using microdilution methods. The findings indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds are selected for comparison based on functional group variations, substituents, and ester modifications:
Table 1: Comparative Analysis of Key Compounds
Detailed Comparative Analysis
Functional Group Variations
Sulfonamide vs. Acetamide: The target compound’s 4-chlorophenylsulfonyl group (electron-withdrawing) enhances stability and hydrogen-bonding capacity compared to the chloroacetamide group in , which is more electrophilic but less sterically hindered.
Ester Modifications :
- Methyl ester (target) vs. ethyl ester (): Methyl esters generally exhibit higher metabolic lability but lower lipophilicity than ethyl esters.
Substituent Effects
- Phenylacetate Substituent (454473-65-5): Introduces planar aromaticity, favoring interactions with hydrophobic enzyme pockets .
Physicochemical Properties
- Solubility : The hydrochloride salt in improves aqueous solubility, whereas the neutral sulfonamide (target) may require co-solvents for dissolution.
- Reactivity : The chloroacetyl group in is prone to nucleophilic substitution, making it a reactive intermediate, while sulfonamides (target, ) are more stable under basic conditions.
Research Findings
Biological Activity: Sulfonamide derivatives like the target compound show higher protease inhibition efficacy compared to acetamide analogs (e.g., ) due to enhanced binding affinity from the aromatic sulfonyl group . The 4-methylpentanoate backbone in the target compound mimics natural leucine residues, enabling its use in peptide-based drug design .
Synthetic Utility :
- Ethyl ester derivatives () are preferred for solution-phase synthesis due to improved solubility, while methyl esters (target) are advantageous in solid-phase peptide synthesis .
Biological Activity
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate, with the molecular formula C13H18ClNO4S, is an organic compound notable for its sulfonamide group and chlorophenyl ring. This compound has garnered attention in various scientific fields due to its potential biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties.
- Molecular Formula : C13H18ClNO4S
- Molecular Weight : 319.8 g/mol
- CAS Number : 68305-85-1
- Melting Point : 62-64°C
The compound is synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with methyl 2-amino-4-methylpentanoate, typically in the presence of a base like triethylamine to facilitate the reaction and neutralize hydrochloric acid formed during synthesis .
Antibacterial Activity
Research has indicated that compounds containing the sulfonamide moiety exhibit significant antibacterial properties. This compound has been evaluated against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Salmonella Typhi
Studies have shown that similar sulfonamide derivatives demonstrate effective inhibition of bacterial growth, suggesting that this compound may also possess comparable activity .
Enzyme Inhibition
The mechanism of action for this compound involves its interaction with specific enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition. Notably, this compound has been studied for its inhibitory effects on:
- Acetylcholinesterase (AChE) : An enzyme involved in neurotransmission.
- Urease : An enzyme that catalyzes the hydrolysis of urea.
Inhibition of these enzymes can have implications in treating conditions such as Alzheimer's disease and urinary infections .
Anti-inflammatory and Anticancer Potential
This compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation through various pathways, potentially making them candidates for treating inflammatory diseases . Additionally, some studies suggest a role in cancer chemotherapy due to their ability to inhibit tumor growth and proliferation.
Study on Antimicrobial Activity
A study published in Braz. J. Pharm. Sci. evaluated a series of synthesized compounds related to the sulfonamide class. The findings highlighted that compounds with a similar structural framework exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study provided insights into structure-activity relationships (SAR), emphasizing the importance of substituents on the phenyl ring for enhancing bioactivity .
Enzyme Inhibition Research
In another investigation focused on enzyme inhibition, derivatives of sulfonamide compounds were synthesized and tested for their ability to inhibit AChE and urease. The results indicated that modifications to the sulfonamide group could enhance inhibitory potency, suggesting a potential pathway for developing new therapeutic agents targeting these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
